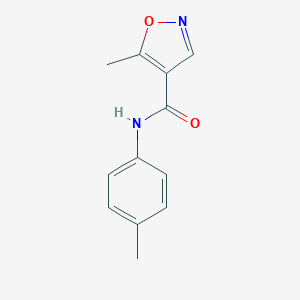

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

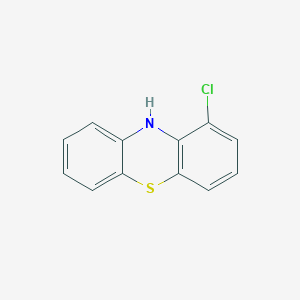

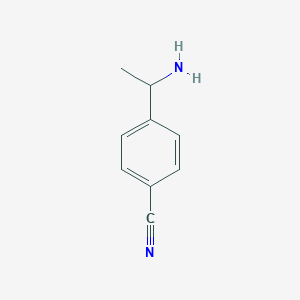

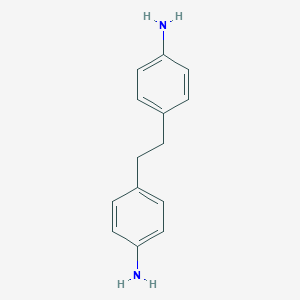

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It is also known as Leflunomide Impurity G .

Molecular Structure Analysis

The molecular structure of 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide is characterized by an isoxazole ring, which is a five-membered heterocyclic moiety . The compound is achiral, with no defined stereocenters or E/Z centers .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide include a molecular weight of 216.24 and a molecular formula of C12H12N2O2 .Scientific Research Applications

Synthetic Chemistry

Isoxazole compounds, including derivatives similar to "5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide," are subjects of synthetic studies aiming to develop novel compounds with potential biological activities. For instance, research on the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles highlights the diversity of substituents that can be introduced to the isoxazole core, leading to compounds with varied biological activities (Martins et al., 2002).

Pharmacology

Isoxazole derivatives exhibit a range of pharmacological activities, including inhibition of carbonic anhydrase, a therapeutic target for conditions like glaucoma and neuropathic pain. A study on isoxazole-containing sulfonamides revealed potent inhibitory effects on carbonic anhydrase II and VII, demonstrating the therapeutic potential of isoxazole derivatives in drug development (Altug et al., 2017).

Molecular Spectroscopy

The vibrational spectral analysis of isoxazole derivatives, using techniques like FT-IR and FT-Raman, provides insights into their structural and electronic properties. A study on a similar compound, 5-methyl-N-[4-(trifluoromethyl) phenyl]-isoxazole-4-carboxamide, detailed its vibrational spectra and explored its nonlinear optical behavior, showcasing the utility of isoxazole derivatives in material science (Shahidha et al., 2014).

properties

IUPAC Name |

5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-12(15)11-7-13-16-9(11)2/h3-7H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOYDAUCMWWNRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide | |

CAS RN |

724429-16-7 |

Source

|

| Record name | 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0724429167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYL-N-(4-METHYLPHENYL)ISOXAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46DKD35X8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid](/img/structure/B109065.png)